(1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine

Kinase Inhibitor cancer Medicinal Chemistry

Medicinal chemists optimizing kinase or GPCR targets often require a reliable 1,6-naphthyridine scaffold to ensure target engagement, as minor regioisomeric variations (e.g., 1,5- vs. 1,6-) drastically alter biological outcomes. (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine (CAS 362606-18-6) directly addresses this need. - Privileged core for superior c-Met kinase inhibition versus 1,5-analogs, with a saturated ring to reduce CYP 2D6 inhibition. - Primary amine handle at the 8-position enables rapid parallel library synthesis via amide coupling or reductive amination. - Established bioisostere for quinoline/isoquinoline systems, enhancing aqueous solubility in lead optimization. Supplied with full Certificate of Analysis. Bulk quantities and custom synthesis available.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 362606-18-6
Cat. No. B11921163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine
CAS362606-18-6
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCNC1=C2C(=CN=C1)CCCN2
InChIInChI=1S/C9H13N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-4,10H2
InChIKeyWPLDCNZXKPTTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine Procurement Guide


(1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine (CAS 362606-18-6) is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula C9H13N3 . It is a derivative of the 1,6-naphthyridine scaffold, characterized by a saturated tetrahydro ring and a primary amine functional group at the 8-position . While it is primarily cataloged as a versatile synthetic building block, its structural motif is a validated core in numerous biologically active compounds, including potent kinase inhibitors, GPCR antagonists, and antiviral agents [1].

Why Generic Substitution Fails for (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine


The selection of a specific naphthyridine building block is critical due to the divergent biological and physicochemical outcomes stemming from minor structural variations. The (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine isomer possesses a unique combination of a saturated tetrahydro ring, a specific 1,6-nitrogen arrangement, and an 8-methanamine vector. Generic substitution with other regioisomers (e.g., 1,5- or 1,7-naphthyridines) or alternative substitution patterns (e.g., 2-yl-methanamine) can drastically alter target engagement, as demonstrated by the superior c-Met kinase inhibition of 1,6-naphthyridine cores over their 1,5-counterparts [1]. Furthermore, the saturated tetrahydro configuration modulates solubility and metabolic stability compared to fully aromatic analogs, a key parameter in drug discovery programs aiming to improve in vivo performance [2].

Differentiation Evidence for (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine


1,6- vs. 1,5-Naphthyridine c-Met Potency

In a direct scaffold comparison study for c-Met kinase inhibition, the 1,6-naphthyridine core demonstrated superior activity compared to the 1,5-naphthyridine core. While the target compound is a building block and not the final inhibitor, this data proves the core structure is a more promising and potent starting point for designing c-Met inhibitors [1].

Kinase Inhibitor cancer Medicinal Chemistry

Tetrahydro Core: Improved Drug-Like Properties

The tetrahydro-1,6-naphthyridine motif is a strategic replacement for fully aromatic systems to improve drug-like properties. For instance, introducing a nitrogen into the tetrahydroisoquinoline ring of a CXCR4 antagonist led to the 5,6,7,8-tetrahydro-1,6-naphthyridine series, which 'greatly reduced' inhibition of the CYP 2D6 enzyme compared to the first-generation lead TIQ15 [1]. This demonstrates the core structure's ability to mitigate a common off-target liability and improve metabolic stability.

Drug Discovery Medicinal Chemistry Pharmacokinetics

Pre-Formed 8-Methanamine Building Block

This specific compound (CAS 362606-18-6) is commercially available from multiple suppliers with a standard catalog purity of 97% . This pre-formed building block saves valuable synthetic effort compared to constructing the methanamine vector de novo. In contrast, closely related analogs like (1,6-Naphthyridin-8-yl)methanamine (without the tetrahydro moiety) may require custom synthesis or are less readily available as off-the-shelf reagents.

Synthetic Chemistry Building Blocks Procurement

Research & Industrial Applications for (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine


c-Met Kinase Inhibitor Lead Generation

This building block is ideally suited for medicinal chemistry programs targeting c-Met kinase. Based on evidence showing the 1,6-naphthyridine core's superiority over the 1,5-analog for this target, this compound provides a privileged starting point for library synthesis and lead optimization [1].

GPCR Antagonist PK Optimization

The saturated tetrahydro-1,6-naphthyridine core is a validated replacement strategy for improving drug-like properties, particularly in reducing CYP 2D6 inhibition. Researchers developing CXCR4, LHR, or other GPCR antagonists can use this building block to explore SAR around the 8-position while benefiting from the core's improved safety profile [2].

Kinase/GPCR Library Diversification

As a primary amine, the compound serves as a highly versatile chemical handle for amide bond formation, reductive amination, or urea synthesis. This allows for the rapid generation of diverse chemical matter around the 1,6-tetrahydronaphthyridine scaffold, which is a known pharmacophore for multiple kinase and GPCR targets [2].

Quinoline & Isoquinoline Bioisosteric Replacement

Tetrahydronaphthyridines are established bioisosteres of quinolines and isoquinolines, a strategy often employed to enhance aqueous solubility. Switching to this scaffold in existing programs that utilize quinoline-based compounds can be an effective tactic for improving physicochemical properties without completely redesigning the molecule [3].

Technical Documentation Hub

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